molecular formula C8H16N2O2 B2498757 4-Morpholinotetrahydrofuran-3-amine CAS No. 728008-08-0

4-Morpholinotetrahydrofuran-3-amine

Cat. No.: B2498757
CAS No.: 728008-08-0
M. Wt: 172.22 g/mol
InChI Key: LVRARYPUYXXYIN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinotetrahydrofuran-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is part of the morpholine family, which is known for its presence in various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinotetrahydrofuran-3-amine typically involves the use of 1,2-amino alcohols and their derivatives. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield substituted morpholines . Another approach involves the intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization of simple amino diols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above but optimized for higher yields and cost-effectiveness. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinotetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Morpholinotetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Morpholinotetrahydrofuran-3-amine include other morpholine derivatives and heterocyclic amines. Examples include:

Uniqueness

This compound is unique due to its combined morpholine and tetrahydrofuran structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .

Properties

CAS No.

728008-08-0

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(3S,4S)-4-morpholin-4-yloxolan-3-amine

InChI

InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m1/s1

InChI Key

LVRARYPUYXXYIN-HTQZYQBOSA-N

Isomeric SMILES

C1COCCN1[C@@H]2COC[C@H]2N

SMILES

C1COCCN1C2COCC2N

Canonical SMILES

C1COCCN1C2COCC2N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.